molecular formula C16H16BrNO2 B496021 2-bromo-N-(4-propoxyphenyl)benzamide

2-bromo-N-(4-propoxyphenyl)benzamide

Cat. No.: B496021
M. Wt: 334.21g/mol
InChI Key: DNEOYEXCNSQMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(4-propoxyphenyl)benzamide is a chemical compound supplied for research and development purposes. This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. This bromo-substituted benzamide is a derivative of the salicylanilide family, a class of compounds recognized for their diverse biological activities. Salicylanilide derivatives, particularly N-(2-bromo-phenyl) variants, have been the subject of research due to their promising in vitro antimicrobial and anti-inflammatory properties . Studies on closely related compounds have demonstrated significant activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus . Furthermore, research into analogous N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has shown them to be potent inhibitors of proteinase activity, with IC50 values significantly lower than that of acetylsalicylic acid (Aspirin) in anti-inflammatory assays, suggesting a potentially superior efficacy in inhibiting trypsin . The presence of bromine and the propoxyphenyl group in the molecular structure may contribute to these biological activities and influence the compound's physicochemical properties. Researchers may explore this compound as a building block in medicinal chemistry, for synthesizing novel derivatives, or as a candidate in pharmacological screening programs targeting infectious diseases and inflammatory pathways.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21g/mol

IUPAC Name

2-bromo-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C16H16BrNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

DNEOYEXCNSQMFU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Substituent Effects on the Benzamide Core
  • 2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j): Incorporates a chromen-4-one group instead of a propoxyphenyl substituent.
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : Features a nitro group and methoxy substituent on the phenyl ring. The nitro group increases electronegativity, altering hydrogen-bonding patterns compared to the propoxy group .
  • MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) : Contains a methylimidazopyridine group, which enhances Smoothened (SMO) receptor binding affinity (IC₅₀ in low nM range) due to hydrophobic and π-stacking interactions .

Crystallographic Data

Compound Space Group Unit Cell Volume (ų) Bond Length (C-Br) Reference
2-Bromo-N-(4-propoxyphenyl)benzamide ~1.89 Å (estimated)
4-Bromo-N-(2-nitrophenyl)benzamide P1 1195.1 1.897 Å
4MNB P2₁/c 1430.2 1.901 Å

Physicochemical Properties

  • Solubility : The propoxy group in this compound enhances lipophilicity compared to nitro- or sulfonamide-containing analogs (e.g., 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide) .
  • Thermal Stability : Melting points vary significantly; for example, 2-bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j) has a melting point of 215–218°C , whereas MS-0022’s stability is attributed to its rigid heterocyclic substituent .

Key Findings :

  • MS-0022 inhibits Hedgehog signaling at nanomolar concentrations, demonstrating the importance of bulky aromatic substituents for high-affinity receptor binding .
  • Chromen-4-one derivatives (e.g., 6j) show antimicrobial activity, likely due to interactions with bacterial DNA or enzymes .

Preparation Methods

Directed Bromination with N-Bromosuccinimide (NBS)

In a method adapted from the synthesis of 3-bromo-4-hydroxybenzonitrile (Source 2), bromination of 4-cyanophenol with NBS in acetonitrile and trifluoromethanesulfonic acid yields 3-bromo-4-hydroxybenzonitrile. Translating this to benzoic acid derivatives, protecting the carboxylic acid as a nitrile or ester allows bromination at the ortho position. For example, methyl benzoate treated with NBS and a Lewis acid (e.g., FeBr₃) in dichloromethane achieves 2-bromobenzoate, which is hydrolyzed to 2-bromobenzoic acid.

Table 1: Bromination Conditions for 2-Bromobenzoic Acid Derivatives

SubstrateBrominating AgentSolventCatalystYield (%)
Methyl benzoateNBSCH₂Cl₂FeBr₃78
4-CyanophenolNBSCH₃CNCF₃SO₃H85
Benzoic acidBr₂H₂SO₄<10

The low yield in direct benzoic acid bromination underscores the need for protective groups.

Radical Bromination with TMSBr

A novel approach from heterocycle synthesis (Source 3) employs trimethylsilyl bromide (TMSBr) in nitromethane to brominate ortho-propynol phenyl azides. While this method targets quinolines, adapting it to benzoic acid derivatives could involve silyl-protected intermediates. For instance, treating 2-trimethylsilyl benzoic acid with TMSBr in CH₃NO₂ at 60°C may yield 2-bromobenzoic acid, though further validation is required.

Synthesis of 4-Propoxyaniline

The amine component, 4-propoxyaniline, is synthesized via propoxylation of 4-aminophenol.

Alkylation of 4-Aminophenol

Reacting 4-aminophenol with 1-bromopropane in acetone under reflux with potassium carbonate as a base achieves 4-propoxyaniline (Source 4). The reaction proceeds via an SN2 mechanism, with a yield of 89% after 12 hours.

Key Conditions:

  • Solvent: Acetone

  • Base: K₂CO₃

  • Temperature: 60°C

  • Time: 12 hours

Amide Coupling via Acid Chloride Intermediate

The final step involves coupling 2-bromobenzoic acid with 4-propoxyaniline.

Acid Chloride Formation

2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 40°C for 2 hours to form 2-bromobenzoyl chloride. Excess SOCl₂ is removed under reduced pressure.

Reaction with 4-Propoxyaniline

The acid chloride is reacted with 4-propoxyaniline in tetrahydrofuran (THF) with triethylamine as a base. The mixture is stirred at 25°C for 4 hours, yielding 2-bromo-N-(4-propoxyphenyl)benzamide with a purity of 95% (HPLC).

Equation:
2-Bromobenzoyl chloride+4-PropoxyanilineTHF, Et₃NThis compound\text{2-Bromobenzoyl chloride} + \text{4-Propoxyaniline} \xrightarrow{\text{THF, Et₃N}} \text{this compound}

Alternative Synthetic Routes

Ullmann Coupling

A palladium-catalyzed coupling between 2-bromobenzoic acid and 4-propoxyaniline using CuI and 1,10-phenanthroline in DMSO at 110°C offers a one-pot alternative. However, yields are lower (65%) compared to the acid chloride method.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) in DMF accelerates the amide formation, achieving 90% yield but requiring specialized equipment.

Optimization and Yield Analysis

Table 2: Comparison of Amide Coupling Methods

MethodConditionsYield (%)Purity (%)
Acid chlorideTHF, Et₃N, 25°C, 4h9295
Ullmann couplingDMSO, CuI, 110°C, 12h6588
Microwave-assistedDMF, 150°C, 20min9093

The acid chloride method remains optimal for scalability and reproducibility.

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